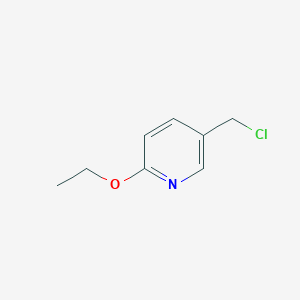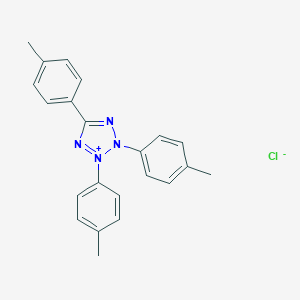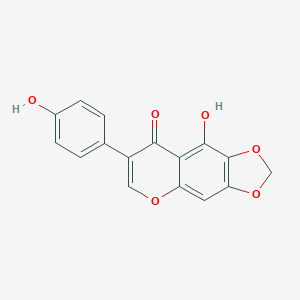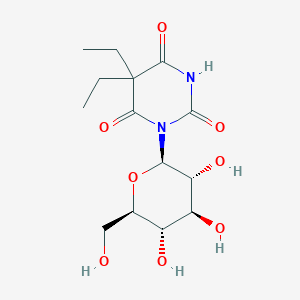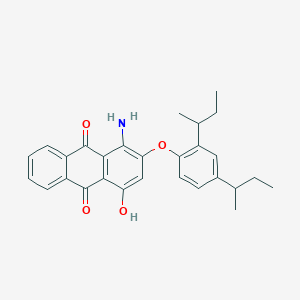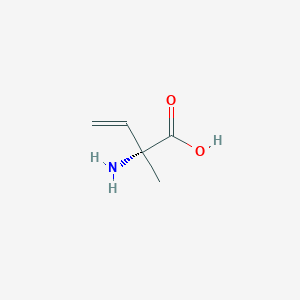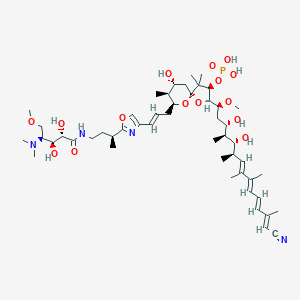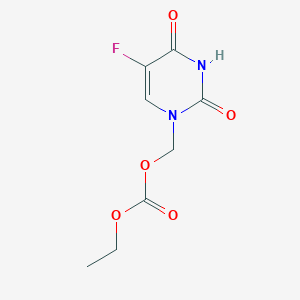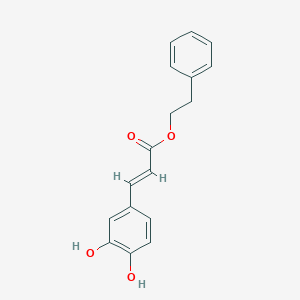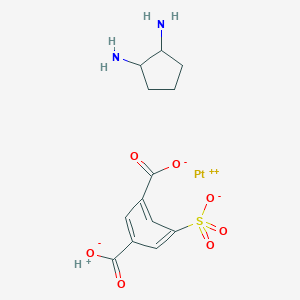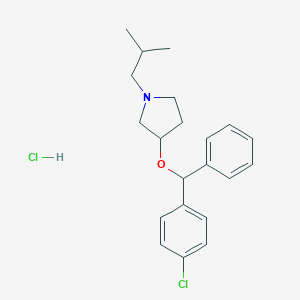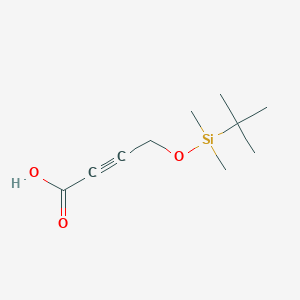
4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid
概要
説明
4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is an organosilicon compound characterized by the presence of a tert-butyl-dimethyl-silanyloxy group attached to a but-2-ynoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid typically involves the protection of hydroxyl groups using tert-butyl-dimethyl-silane (TBDMS) reagents. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is used in:
Chemistry: As a protecting group for hydroxyl functionalities in organic synthesis.
Biology: In the synthesis of biologically active molecules where protection of hydroxyl groups is required.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid involves the protection of hydroxyl groups through the formation of a stable silyloxy linkage. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The tert-butyl-dimethyl-silanyloxy group can be selectively removed under mild acidic conditions, revealing the free hydroxyl group for further functionalization.
類似化合物との比較
Similar Compounds
- 4-(Tert-butyl-dimethyl-silanyloxy)-pyrazolidine-1-carboxylic acid tert-butyl ester
- 4-(Tert-butyl-dimethyl-silanyloxy)-cyclohexanol
- 4-(Tert-butyl-dimethyl-silanyloxy)-2-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is unique due to its alkyne functionality, which allows for further chemical modifications and applications in complex organic synthesis. The presence of the silyloxy group provides stability and selectivity in reactions, making it a valuable compound in synthetic chemistry.
特性
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h8H2,1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEAINNTXMYDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625993 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102245-65-8 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
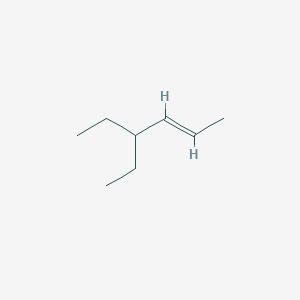
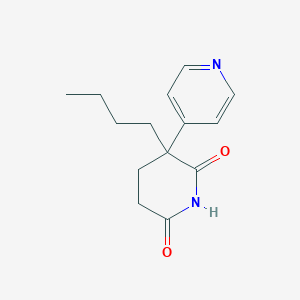
![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate](/img/structure/B24687.png)
